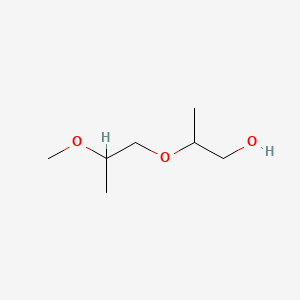
Cuprate, tetrachloro-, dipotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate, tetrachloro-, dipotassium, also known as potassium tetrachloridocuprate(II), is an inorganic compound with the chemical formula K₂CuCl₄. It is often found as a dihydrate, K₂CuCl₄·2H₂O, which appears as greenish-blue crystals. This compound is known for its unique structural and chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cuprate, tetrachloro-, dipotassium can be synthesized by the slow evaporation of a solution containing potassium chloride (KCl) and copper(II) chloride (CuCl₂) in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting product is the dihydrate form of the compound .
Industrial Production Methods: In industrial settings, the compound can be produced by mixing potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product. The process may involve additional purification steps to ensure the desired purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cuprate, tetrachloro-, dipotassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: The chloride ions in the compound can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Ammonia (NH₃), ethylenediamine (C₂H₄(NH₂)₂).
Major Products:
Oxidation Products: Copper(III) compounds.
Reduction Products: Copper(I) compounds.
Substitution Products: Complexes with different ligands.
Applications De Recherche Scientifique
Cuprate, tetrachloro-, dipotassium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes, as a catalyst in chemical reactions, and as a pigment in certain applications
Mécanisme D'action
The mechanism of action of cuprate, tetrachloro-, dipotassium involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in its catalytic activity and its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- Cesium tetrachloridocuprate(II)
- Ammonium tetrachloridocuprate(II)
- Rubidium tetrachloridocuprate(II)
- Iron(II) tetrachloridocuprate(II)
Comparison: Cuprate, tetrachloro-, dipotassium is unique due to its specific coordination environment and the stability of its dihydrate form. Compared to similar compounds, it exhibits distinct physical properties, such as its greenish-blue crystalline appearance and its specific reactivity patterns in chemical reactions .
Propriétés
Numéro CAS |
13877-24-2 |
|---|---|
Formule moléculaire |
CuCl2·2KCl·2H2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



